molecular formula C7H8FNO B13321748 4-Amino-2-fluoro-5-methylphenol

4-Amino-2-fluoro-5-methylphenol

Cat. No.: B13321748
M. Wt: 141.14 g/mol
InChI Key: NNJLBXORFBPUAH-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nitration of 2-fluoro-5-methylphenol, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-fluoro-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-5-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect the compound’s binding affinity and specificity for certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Amino-2-fluoro-5-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

4-amino-2-fluoro-5-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3

InChI Key

NNJLBXORFBPUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)F)O

Origin of Product

United States

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